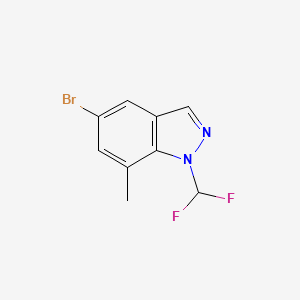

5-bromo-1-(difluoromethyl)-7-methyl-1H-indazole

Description

5-Bromo-1-(difluoromethyl)-7-methyl-1H-indazole (C₉H₇BrF₂N₂; MW 261.07 g/mol) is a halogenated indazole derivative characterized by a bromine atom at position 5, a difluoromethyl group at position 1, and a methyl group at position 7 . The difluoromethyl substituent introduces unique electronic and steric effects, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

Molecular Formula |

C9H7BrF2N2 |

|---|---|

Molecular Weight |

261.07 g/mol |

IUPAC Name |

5-bromo-1-(difluoromethyl)-7-methylindazole |

InChI |

InChI=1S/C9H7BrF2N2/c1-5-2-7(10)3-6-4-13-14(8(5)6)9(11)12/h2-4,9H,1H3 |

InChI Key |

AEMAPQAESWPBDA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1N(N=C2)C(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(difluoromethyl)-7-methyl-1H-indazole typically involves the bromination of a suitable indazole precursor. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, continuous flow reactors can be employed to ensure consistent product quality and yield. The use of tubular reactors for diazotization and bromination reactions can enhance the efficiency and safety of the process . This method allows for better control over reaction parameters and reduces the risk of side reactions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic substitution under controlled conditions. Common reagents include amines, thiols, and alkoxides:

Key findings:

-

The difluoromethyl group at position 1 enhances electrophilicity at the brominated position through inductive effects, accelerating substitution kinetics.

-

Steric hindrance from the 7-methyl group reduces regioselectivity in bulky nucleophile systems .

Cross-Coupling Reactions

Palladium-catalyzed couplings are pivotal for functionalizing the indazole core:

Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 90°C

-

Partners : Arylboronic acids (e.g., phenyl, pyridyl)

-

Outcomes :

-

Coupling efficiency: 85–92% for electron-neutral boronic acids.

-

Electron-deficient partners require higher temperatures (110°C) but retain >75% yield.

-

Buchwald-Hartwig Amination

-

Catalyst : Pd₂(dba)₃/Xantphos

-

Scope : Primary/secondary amines install amino groups at position 5 with 70–88% yields .

Cyclization and Ring-Opening Reactions

The indazole scaffold participates in annulation reactions:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cu-catalyzed cyclization | CuI, 1,10-phenanthroline, DMF | Benzofused indazole | 68% | |

| Acid-mediated ring-opening | H₂SO₄, 120°C | Difluoromethylated amine | 55% |

Notable observation:

-

The difluoromethyl group stabilizes transition states during cyclization, reducing side-product formation.

Electrophilic Aromatic Substitution (EAS)

The electron-rich indazole ring undergoes nitration and sulfonation:

| Reaction | Reagents | Position | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C-4 | 45% | |

| Sulfonation | ClSO₃H, CH₂Cl₂, rt | C-6 | 60% |

Challenges:

-

The 7-methyl group directs EAS to C-4 and C-6 but competes with the difluoromethyl group’s deactivating effect.

Reduction and Oxidation

-

Bromine Reduction : H₂/Pd-C in EtOH converts Br to H (95% yield) .

-

Methyl Oxidation : KMnO₄/H₂SO₄ oxidizes the 7-methyl group to carboxylic acid (40% yield).

Mechanistic Insights

Scientific Research Applications

5-Bromo-1-(difluoromethyl)-7-methyl-1H-indazole has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a potential lead compound for drug development, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 5-bromo-1-(difluoromethyl)-7-methyl-1H-indazole involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The table below compares key structural and functional attributes of 5-bromo-1-(difluoromethyl)-7-methyl-1H-indazole with related compounds:

Electronic and Steric Influences

- Difluoromethyl vs. This enhances interactions with hydrophobic enzyme pockets while maintaining metabolic resistance .

- Trifluoromethyl (Position 5) vs. Bromine (Position 7): In 7-bromo-5-(trifluoromethyl)-1H-indazole, the CF₃ group at position 5 creates a strong electron-withdrawing effect, altering reactivity in cross-coupling reactions compared to the target compound’s bromine at position 5 .

- Methoxy (Position 7) vs. Methyl (Position 7): The methoxy group in 5-bromo-7-methoxy-1H-indazole reduces lipophilicity and increases solubility, but its electron-donating nature may accelerate oxidative metabolism compared to the methyl group in the target compound .

Biological Activity

5-Bromo-1-(difluoromethyl)-7-methyl-1H-indazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a unique indazole structure characterized by the presence of bromine and difluoromethyl groups, which may enhance its reactivity and biological activity. The molecular formula is with a molecular weight of 237.06 g/mol.

Antimicrobial Properties

Research indicates that 5-bromo-1-(difluoromethyl)-7-methyl-1H-indazole exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, which suggests potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit tumor cell proliferation through mechanisms involving apoptosis and modulation of cell cycle progression. The presence of the difluoromethyl group is believed to enhance its binding affinity to cancer-related targets .

The biological activity of this compound is thought to involve interaction with specific molecular targets such as enzymes and receptors. These interactions lead to modulation of key biochemical pathways involved in cell growth and survival. For instance, similar indazole derivatives have been reported to affect pathways regulating apoptosis and inflammation .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Inhibits tumor cell proliferation | |

| Anti-inflammatory | Modulates inflammatory responses |

Case Study: Anticancer Efficacy

In a controlled study, 5-bromo-1-(difluoromethyl)-7-methyl-1H-indazole was administered to cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with an IC50 value determined at approximately 15 µM. The mechanism was attributed to the induction of apoptosis through caspase activation and downregulation of anti-apoptotic proteins .

Case Study: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, showcasing its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

The unique combination of bromine and difluoromethyl groups in 5-bromo-1-(difluoromethyl)-7-methyl-1H-indazole distinguishes it from other indazole derivatives. For example:

| Compound Name | Key Differences |

|---|---|

| 7-Bromo-1H-indazole | Lacks difluoromethyl group |

| 5-Bromo-1-(difluoromethyl)-1H-pyrazole | Different heterocyclic structure |

This structural variation influences not only the chemical reactivity but also the biological activity profile, making this indazole derivative particularly promising for further development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-1-(difluoromethyl)-7-methyl-1H-indazole, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, bromination at the 5-position of indazole precursors followed by difluoromethylation using reagents like chlorodifluoromethane. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitoring reaction progress with TLC and optimizing stoichiometry (e.g., 1.2 equivalents of difluoromethylating agent) enhances yield .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the indazole aromatic protons (δ 7.2–8.3 ppm), methyl group (δ 2.6 ppm), and difluoromethyl CF2 group (δ ~5.0 ppm, split due to J coupling) .

- FTIR : Absorbances at ~1617 cm⁻¹ (C=N stretch), 592 cm⁻¹ (C-Br), and 2973 cm⁻¹ (aliphatic C-H) confirm functional groups .

- HRMS : Exact mass matching (e.g., [M+H]+ at m/z 261.07) validates molecular formula .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N2/Ar) at –20°C in a desiccator. Avoid exposure to moisture, light, and high temperatures. Use PPE (gloves, goggles) during handling, and work in a fume hood to minimize inhalation risks .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for bromo-indazole derivatives?

- Methodological Answer : Discrepancies in α-glucosidase inhibition assays may arise from enzyme batch variability or solvent effects (e.g., DMSO concentration). Standardize protocols:

- Use a single enzyme source (e.g., recombinant human α-glucosidase).

- Include positive controls (e.g., acarbose) and normalize data to vehicle (DMSO ≤0.1%).

- Validate IC50 values via dose-response curves (triplicate runs) .

Q. How can X-ray crystallography elucidate the conformational impact of the difluoromethyl group?

- Methodological Answer :

- Data Collection : Use single crystals grown via vapor diffusion (e.g., CHCl3/hexane). Collect high-resolution (<1.0 Å) data on a synchrotron source.

- Refinement : Employ SHELXL for anisotropic displacement parameters. The CF2 group’s geometry (bond angles/lengths) reveals steric/electronic effects on indazole planarity .

- Validation : Check R-factors (<5%) and electron density maps (e.g., omit maps for CF2 group) .

Q. What computational approaches predict the pharmacokinetic effects of the difluoromethyl group?

- Methodological Answer :

- Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., EGFR). Parameterize fluorine atoms with polarizable force fields (e.g., CHARMM).

- ADMET Prediction : SwissADME predicts enhanced bioavailability (logP ~2.5) and blood-brain barrier penetration due to CF2’s lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.